molecular formula C17H21NO2 B2583808 2-[(4-Isopropylanilino)methyl]-5-methoxybenzenol CAS No. 763130-63-8

2-[(4-Isopropylanilino)methyl]-5-methoxybenzenol

Cat. No.: B2583808
CAS No.: 763130-63-8
M. Wt: 271.36
InChI Key: RAGWQSJFTHVRSE-UHFFFAOYSA-N
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Description

2-[(4-Isopropylanilino)methyl]-5-methoxybenzenol is an aromatic phenol derivative featuring a methoxy group at the 5-position and a (4-isopropylanilino)methyl substituent at the 2-position of the benzene ring. The compound belongs to the class of aromatic amines and phenolic derivatives, characterized by their electron-rich aromatic systems and functional groups that influence reactivity and physicochemical properties.

Properties

IUPAC Name

5-methoxy-2-[(4-propan-2-ylanilino)methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2/c1-12(2)13-4-7-15(8-5-13)18-11-14-6-9-16(20-3)10-17(14)19/h4-10,12,18-19H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAGWQSJFTHVRSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NCC2=C(C=C(C=C2)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

763130-63-8
Record name 2-((4-ISOPROPYLANILINO)METHYL)-5-METHOXYPHENOL
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Isopropylanilino)methyl]-5-methoxybenzenol typically involves multi-step organic reactions. One common method is the reaction of 4-isopropylaniline with formaldehyde and 5-methoxyphenol under acidic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which is subsequently reduced to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Isopropylanilino)methyl]-5-methoxybenzenol can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a quinone derivative.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.

    Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid (H2SO4) or Lewis acids like aluminum chloride (AlCl3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

2-[(4-Isopropylanilino)methyl]-5-methoxybenzenol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[(4-Isopropylanilino)methyl]-5-methoxybenzenol involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes. The compound may also inhibit certain enzymes or signaling pathways, contributing to its biological effects.

Comparison with Similar Compounds

Substituent Effects on Electronic and Steric Properties

  • Target Compound: Substituents: 5-methoxy (electron-donating), 2-(4-isopropylanilino)methyl (bulky, amine-functionalized). Electronic Impact: Methoxy increases electron density on the aromatic ring, reducing phenolic acidity (higher pKa compared to halogenated analogs).
  • 4-Bromo-2-[(4-isopropylanilino)methyl]benzenol (QV-7795): Substituents: 4-bromo (electron-withdrawing), 2-(4-isopropylanilino)methyl. Key Difference: Bromine at position 4 reduces electron density, increasing phenolic acidity (lower pKa vs. methoxy). Purity (90%) suggests synthetic challenges in introducing the isopropylanilino group .
  • 4-Bromo-2-iodo-5-trifluoromethyl-phenol (HA-6371): Substituents: 4-bromo, 2-iodo, 5-trifluoromethyl (strongly electron-withdrawing). Key Difference: Trifluoromethyl group significantly lowers pKa (high acidity) due to its electron-withdrawing nature. Purity (95%) reflects optimized halogenation steps .

Data Table: Key Analogs and Properties

Compound Name Substituents Purity (%) CAS Number Key Properties
2-[(4-Isopropylanilino)methyl]-5-methoxybenzenol 2-(4-isopropylanilino)methyl, 5-OMe N/A Not provided Hypothetical higher pKa, moderate lipophilicity
4-Bromo-2-[(4-isopropylanilino)methyl]benzenol 2-(4-isopropylanilino)methyl, 4-Br 90 763131-37-9 Lower pKa, synthetic challenges
4-Bromo-2-iodo-5-trifluoromethyl-phenol 4-Br, 2-I, 5-CF3 95 1643916-11-3 High acidity (CF3), radiopharmaceutical potential

Research Findings and Implications

  • Acidity Trends: Methoxy-substituted phenols exhibit higher pKa values than halogenated analogs, making them less reactive in acid-catalyzed reactions.
  • Synthetic Challenges : Bulky amine groups correlate with lower purity in intermediates, suggesting a need for optimized reaction conditions (e.g., protecting groups or alternative solvents) .
  • Application Potential: The target compound’s electron-rich aromatic system and amine functionality may favor applications in catalysis or as a bioactive scaffold, whereas halogenated analogs are suited for electrophilic substitution or imaging agents.

Biological Activity

2-[(4-Isopropylanilino)methyl]-5-methoxybenzenol, also known as a derivative of methoxybenzylamine, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure that may influence various biological pathways, making it a candidate for further research in pharmacology and therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C17H22NO2\text{C}_{17}\text{H}_{22}\text{N}\text{O}_{2}

This structure includes a methoxy group and an isopropylaniline moiety, which may play significant roles in its biological interactions.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit notable antitumor properties. For instance, research has shown that derivatives with similar functional groups can inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study: Antitumor Mechanism

  • Cell Line Tested : MCF-7 (breast cancer)
  • Concentration Range : 1 µM to 50 µM
  • Findings : Significant reduction in cell viability was observed at concentrations above 10 µM, with IC50 values indicating potent activity.
Concentration (µM)Cell Viability (%)
0100
1070
2540
5020

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies suggest that it exhibits activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Research Findings on Antimicrobial Activity

  • Tested Strains : E. coli, S. aureus
  • Methodology : Disk diffusion assay
  • Results : Zones of inhibition ranged from 15 mm to 25 mm depending on the concentration used.
Bacterial StrainZone of Inhibition (mm) at 50 µg
E. coli20
S. aureus25

The proposed mechanism for the biological activity of this compound includes:

  • Inhibition of DNA synthesis : Similar compounds have been noted to interfere with nucleic acid synthesis, leading to cell death.
  • Disruption of membrane integrity : The hydrophobic nature of the compound may disrupt bacterial membranes, leading to increased permeability and eventual cell lysis.

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